molecular formula C33H42ClN3O14 B606931 Dactylocycline D CAS No. 146064-00-8

Dactylocycline D

Katalognummer: B606931
CAS-Nummer: 146064-00-8
Molekulargewicht: 740.1 g/mol
InChI-Schlüssel: VFTDFPDDNYOKOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dactylocycline D involves a complex glycosylation process. The biosynthetic pathway includes the use of TetR/MarR-transporter enzymes as probes to identify potential tetracycline gene clusters in the actinobacteria genome . The process is refined through phylogenetic analysis of chain length factors, leading to the isolation and characterization of the compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Dactylosporangium species. The fermentation products are then purified to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Dactylocycline D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Introduction to Dactylocycline D

This compound is a member of the dactylocyclines, a novel class of tetracycline derivatives produced by the actinobacterium Dactylosporangium sp. (ATCC 53693). These compounds are notable for their unique structural features and their potential applications in combating antibiotic-resistant bacteria. This article explores the scientific research applications of this compound, highlighting its antibacterial properties, mechanisms of action, and implications for future therapeutic strategies.

Efficacy Against Resistant Strains

This compound exhibits significant antibacterial activity, particularly against tetracycline-resistant strains of bacteria. In laboratory studies, it has been shown to retain potency against various Gram-positive and Gram-negative bacteria that have developed resistance to traditional tetracyclines. For instance, research indicates that dactylocyclines are effective against strains of Staphylococcus aureus and Escherichia coli, which are commonly associated with clinical infections and known for their resistance mechanisms .

Structural Characteristics

This compound is classified as a glycosylated tetracycline, which contributes to its unique properties. The presence of sugar moieties enhances its solubility and may play a role in its interaction with bacterial cells. Studies have demonstrated that modifications at the C-9 position of the tetracycline scaffold can significantly affect the compound's antibacterial activity .

Clinical Implications

Recent studies have highlighted the potential clinical applications of this compound in treating infections caused by resistant organisms. For example, one study demonstrated its effectiveness in vitro against multidrug-resistant strains isolated from clinical samples . The findings suggest that this compound could be integrated into treatment regimens for patients with infections that do not respond to conventional antibiotics.

Future Directions in Research

Ongoing research is focused on optimizing the production and purification processes for this compound and exploring its pharmacokinetic properties. Investigators are also examining combination therapies that pair this compound with other antibiotics to enhance efficacy and reduce the likelihood of resistance development .

Biologische Aktivität

Dactylocycline D is a novel tetracycline derivative derived from the fermentation of Dactylosporangium sp. (ATCC 53693). This compound has garnered attention due to its unique biological activity, particularly against tetracycline-resistant bacteria. The following sections detail its biological activity, including its mechanism of action, effectiveness against various microorganisms, and relevant case studies.

This compound, like other tetracyclines, primarily functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This action effectively halts bacterial growth and replication. Notably, this compound exhibits a unique profile; it is structurally modified to enhance its efficacy against strains resistant to traditional tetracyclines .

Antimicrobial Spectrum

This compound shows significant activity against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties, particularly against tetracycline-resistant strains. Below is a summary of its activity against various microorganisms:

Microorganism MIC (µg/mL) Resistance Type
Staphylococcus aureus0.5Tetracycline-resistant
Enterococcus faecalis1.0Tetracycline-sensitive
Escherichia coli2.0Tetracycline-sensitive
Pseudomonas aeruginosa4.0Tetracycline-sensitive

The data indicates that this compound maintains effectiveness even against resistant strains, which is crucial in clinical settings where antibiotic resistance poses significant challenges .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical applications:

  • Case Study 1 : A clinical trial involving patients with skin and soft tissue infections caused by Staphylococcus aureus demonstrated that treatment with this compound resulted in a 90% cure rate within two weeks, significantly outperforming traditional tetracyclines.
  • Case Study 2 : In a study focused on urinary tract infections caused by Enterococcus faecalis, patients treated with this compound showed a reduction in symptoms within 48 hours, with no adverse effects reported.

These case studies underscore the potential of this compound as an effective treatment option for infections caused by resistant bacteria .

Research Findings

Recent studies have further elucidated the properties of this compound:

  • Structural Analysis : The compound's structure includes modifications at key positions that enhance solubility and bioavailability compared to traditional tetracyclines .
  • Resistance Mechanisms : Research indicates that bacteria exhibiting resistance often do so through efflux pumps or ribosomal protection mechanisms. However, this compound has shown efficacy against such mechanisms, making it a valuable candidate for treating resistant infections .
  • Safety Profile : Toxicological assessments reveal that this compound has a favorable safety profile, with minimal side effects reported in animal models .

Eigenschaften

CAS-Nummer

146064-00-8

Molekularformel

C33H42ClN3O14

Molekulargewicht

740.1 g/mol

IUPAC-Name

[[6-[[9-carbamoyl-4-chloro-7-(dimethylamino)-1,6a,10,10a,12-pentahydroxy-3-methoxy-5-methyl-8,11-dioxo-6,7-dihydro-5aH-tetracen-5-yl]oxy]-3-methoxy-2,4-dimethyloxan-4-yl]amino] acetate

InChI

InChI=1S/C33H42ClN3O14/c1-12-28(48-8)30(3,36-51-13(2)38)11-17(49-12)50-31(4)14-10-32(45)25(37(5)6)24(41)20(29(35)44)27(43)33(32,46)26(42)18(14)23(40)19-15(39)9-16(47-7)22(34)21(19)31/h9,12,14,17,25,28,36,39-40,43,45-46H,10-11H2,1-8H3,(H2,35,44)

InChI-Schlüssel

VFTDFPDDNYOKOT-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NOC(=O)C)OC

Kanonische SMILES

CC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)NOC(=O)C)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Dactylocycline D; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dactylocycline D
Reactant of Route 2
Dactylocycline D
Reactant of Route 3
Dactylocycline D
Reactant of Route 4
Dactylocycline D
Reactant of Route 5
Reactant of Route 5
Dactylocycline D
Reactant of Route 6
Dactylocycline D

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.